Dinitramine

Overview

Description

Dinitramine is a soil-incorporated pre-plant herbicide known for its low aqueous solubility and low volatility. It is primarily used in agriculture to control weeds before they emerge, ensuring better crop yields. The compound is moderately persistent in soils, depending on local conditions, and is not expected to leach into groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinitramine can be synthesized through various methods. One common approach involves the preparation of dinitraminic acid (HN(NO2)2) via ion exchange chromatography. This acid can then react with basic copper(II) carbonate to form copper(II) dinitramide. This intermediate can be further reacted with nitrogen-rich ligands to produce various this compound complexes .

Industrial Production Methods: In industrial settings, the preferred method for producing ammonium dinitramide, a related compound, involves the nitro-sulfur mixed acid method This method is favored for its high yield, simplicity, and easy access to raw materialsNanofiltration has been employed to purify the product, achieving high purity and recovery rates .

Chemical Reactions Analysis

Types of Reactions: Dinitramine undergoes several types of chemical reactions, including thermal decomposition, oxidation, and substitution reactions.

Common Reagents and Conditions:

Thermal Decomposition: This reaction involves the breakdown of this compound at elevated temperatures, producing gases such as ammonia, water, nitrogen, nitric oxide, and nitrogen dioxide.

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various nitrogen oxides.

Substitution: The compound can undergo substitution reactions with different ligands to form new complexes.

Major Products: The major products formed from these reactions include nitrogen-rich complexes, various nitrogen oxides, and other by-products depending on the reaction conditions .

Scientific Research Applications

Mechanism of Action in Herbicide Use

Dinitramine functions primarily as a pre-emergent herbicide, inhibiting microtubule assembly in plant cells. This mechanism disrupts cellular processes essential for growth and division. Studies have shown that this compound significantly reduces the activity of plasma membrane-associated enzymes, such as pH 6.5 ATPase and glucan synthetase, leading to increased membrane permeability and overall reduction in membrane function .

Table 1: Key Findings on this compound's Mechanism of Action

Effects on Mammalian Cells

Recent research has indicated that this compound also affects mammalian reproductive cells. A study demonstrated its anti-proliferative effects on murine testicular cell lines (Leydig and Sertoli cells), mediated through endoplasmic reticulum stress-induced calcium dysregulation. The treatment led to decreased cell viability and proliferation, highlighting potential reproductive toxicity concerns associated with herbicide exposure .

Table 2: Impact of this compound on Murine Testicular Cells

Agricultural Applications

This compound is utilized in agriculture primarily for its efficacy against a wide range of weeds while having a selective action that minimizes damage to crops. It is particularly effective against soil-borne pathogens, as evidenced by studies showing improved yields in pea crops treated with this compound compared to untreated controls .

Table 3: Efficacy of this compound in Crop Production

| Crop | Pathogen | Effect |

|---|---|---|

| Peas | Aphanomyces euteiches | Reduced root disease severity . |

| General Weeds | Various | Effective pre-emergent control . |

Environmental Considerations

While this compound is effective as a herbicide, its environmental impact is a subject of ongoing research. It is moderately toxic to aquatic life and birds but exhibits low oral toxicity in mammals . Its persistence in soil varies based on local conditions, raising concerns about groundwater contamination.

Table 4: Environmental Toxicity Profile

| Organism | Toxicity Level |

|---|---|

| Birds | Moderately toxic |

| Fish | Moderately toxic |

| Mammals | Low oral toxicity |

Case Studies and Regulatory Insights

Regulatory bodies have begun to evaluate the cumulative risk assessments associated with this compound use, particularly in mixtures with other chemicals. The European Food Safety Authority (EFSA) has suggested unified approaches for assessing risks from dissimilarly acting chemicals, which includes herbicides like this compound .

Mechanism of Action

Dinitramine exerts its effects primarily by targeting the plasma membrane of plant cells. It inhibits the activity of membrane-associated enzymes such as pH 6.5 ATPase and glucan synthetase, leading to a reduction in membrane function. This inhibition disrupts the normal growth processes of plants, effectively controlling weed growth .

Comparison with Similar Compounds

Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control.

Pendimethalin: Known for its use in controlling annual grasses and some broadleaf weeds.

Uniqueness: Dinitramine is unique in its moderate persistence in soils and its specific action on tubulin proteins, making it an effective and relatively safe herbicide for pre-plant applications .

Biological Activity

Dinitramine, a dinitroaniline herbicide, exhibits significant biological activity primarily through its effects on microtubule dynamics in various organisms. This article explores the compound's mechanisms of action, its efficacy against specific parasites, and its environmental impacts based on diverse research findings.

This compound functions as a selective herbicide by inhibiting microtubule assembly, which is crucial for cell division and growth in plants and certain protozoan parasites. The compound binds to α-tubulin, disrupting the normal function of microtubules. This inhibition leads to morphological changes and impaired replication in sensitive organisms.

Key Findings on Microtubule Interaction

- Inhibition of Toxoplasma gondii : this compound has demonstrated remarkable efficacy against Toxoplasma gondii, with an IC50 value of 0.045 μM, making it the most potent among tested dinitroanilines . This compound disrupts microtubule integrity, resulting in rounded cell shapes and halted replication.

- Resistance Mechanisms : Studies indicate that mutations in the α-tubulin binding site can confer resistance to dinitroaniline compounds, highlighting the importance of specific amino acid interactions for drug efficacy .

Efficacy Against Pathogens

This compound's biological activity extends beyond herbicidal applications; it also shows promise as an antiparasitic agent.

Table 1: Efficacy of this compound Against Toxoplasma gondii

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.045 | Microtubule disruption |

| Oryzalin | ~0.25 | Microtubule disruption |

| Pendimethalin | ~0.25 | Microtubule disruption |

| Ethalfluralin | ~0.25 | Microtubule disruption |

| GB-ll-5 | 6.7 | Less effective |

Environmental Impact and Toxicity

This compound is primarily used as a pre-plant herbicide for controlling annual grasses and broad-leaved weeds. Its environmental fate is influenced by soil properties and moisture content.

Ecotoxicological Data

- Toxicity to Non-target Species : this compound is moderately toxic to aquatic life, including fish, and has low oral toxicity in mammals . The compound's persistence in soil varies based on local conditions but is generally considered low-risk for groundwater contamination.

Table 2: Summary of Ecotoxicological Properties

| Property | Value/Description |

|---|---|

| Aqueous Solubility | Low |

| Volatility | Low |

| Soil Persistence | Moderately persistent |

| Toxicity to Birds | Moderately toxic |

| Toxicity to Fish | Moderately toxic |

| Oral Mammalian Toxicity | Low |

Case Studies

- Impact on Soybean Root Plasma Membrane : Research indicates that this compound treatment results in minimal cell division in the cortical tissues of soybean roots, showcasing its profound biological impact on plant physiology .

- Soil Bioactivity Studies : Experiments assessing the influence of soil organic matter and moisture content revealed that this compound’s bioactivity is significantly affected by these factors, emphasizing the need for context-specific evaluations of its use in agriculture .

- Cumulative Risk Assessment : A systematic review highlighted the necessity for evaluating cumulative risks associated with this compound alongside other chemicals with dissimilar modes of action, proposing a framework for regulatory assessments .

Q & A

Q. What are the key chemical properties of dinitramine, and how do they influence its analytical detection in environmental samples?

Classification : Basic

Answer : this compound (C₁₁H₁₃F₃N₄O₄, CAS 29091-05-2) is a trifluoromethyl-substituted nitroaniline herbicide with a molecular weight of 322.24 g/mol and a melting point of 98°C . Its planar aromatic structure and electron-withdrawing nitro groups enable redox activity, making electrochemical detection via cyclic voltammetry (CV) or square-wave voltammetry (SWV) highly effective. For instance, modified electrodes (e.g., gold nanoparticles with Fe₃O₄/SiO₂ core-shell structures) exploit this compound’s irreversible oxidation at ~0.45 V (vs. Ag/AgCl) in pH 7 buffer, achieving detection limits as low as 0.3 nM .

Q. How does soil organic matter (SOM) modulate the phytotoxicity and persistence of this compound in agricultural systems?

Classification : Basic

Answer : Experimental studies show that SOM reduces this compound bioavailability via adsorption, requiring higher doses for weed suppression. In low-SOM soils (e.g., sandy loam with 1% organic matter), 0.25–0.5 lb/acre this compound effectively controlled weeds in transplanted tomatoes, but efficacy declined in high-SOM soils due to binding . Greenhouse trials with Phaseolus vulgaris demonstrated that SOM >2% reduced seedling toxicity by 40–60%, necessitating soil-specific calibration of application rates .

Q. What methodological approaches are recommended for quantifying this compound in water matrices, and how do electrode modifications enhance sensitivity?

Classification : Basic

Answer : Electrochemical methods using multi-walled carbon nanotube (MWCNT)-modified glassy carbon electrodes offer superior sensitivity (LOD: 0.8 × 10⁻⁸ M) compared to HPLC . The redox mechanism involves a two-proton, two-electron transfer during irreversible reduction (-0.65 V vs. SCE). Electrode modification with Au-NPs or Fe₃O₄/SiO₂ enhances surface area and electron transfer kinetics, reducing matrix interference in complex samples like agricultural runoff .

Q. How does this compound interact with DNA, and what thermodynamic parameters define its binding mode?

Classification : Advanced

Answer : Spectrophotometric and voltammetric studies reveal this compound binds calf thymus DNA (ct-DNA) via major groove interactions, driven by hydrophobic forces. Thermodynamic parameters (ΔH = +39.25 kJ/mol, ΔS = +215.71 J/mol·K) indicate an entropy-driven, endothermic process. Fluorescence quenching experiments show a static binding mechanism with a binding constant (Kb) of 1.2 × 10⁴ M⁻¹, suggesting moderate DNA affinity .

Q. What experimental contradictions exist regarding this compound’s stability and decomposition pathways under varying environmental conditions?

Classification : Advanced

Answer : While this compound is stable in aqueous solutions at pH 5–7, alkaline conditions (pH >9) trigger nitro-group hydrolysis, forming toxic metabolites like 2,4-diaminotoluene. However, soil studies report conflicting degradation half-lives (t₁/₂ = 15–60 days) depending on microbial activity and redox potential. For example, aerobic soils show faster degradation (t₁/₂ = 20 days) than anaerobic systems . Contradictions arise from variable experimental designs (e.g., soil moisture, temperature) and analytical detection limits .

Q. How can computational modeling elucidate this compound’s molecular interactions and environmental fate?

Classification : Advanced

Answer : Density functional theory (DFT) simulations predict this compound’s twisted dinitramide ion conformation in crystalline phases, aligning with X-ray data. Quantum mechanical studies reveal electrostatic potential minima at nitro groups, explaining preferential DNA groove binding . Molecular dynamics (MD) models further simulate adsorption onto soil organoclay, predicting Kd values within 10% of experimental measurements .

Q. What are the implications of this compound’s thermal instability for laboratory handling and storage?

Classification : Advanced

Answer : this compound’s ammonium salts (e.g., ammonium dinitramide) exhibit autoignition at 123°C, requiring storage below 25°C in inert atmospheres. Thermal decomposition releases NOx gases, necessitating fume hood use during synthesis. Differential scanning calorimetry (DSC) studies identify exothermic peaks at 140°C, corroborating explosion risks in concentrated formulations .

Q. How does this compound influence non-target soil microbiota, and what experimental designs mitigate confounding variables?

Classification : Advanced

Answer : Dose-dependent inhibition of Aphanomyces euteiches (pea root rot pathogen) occurs at 10–50 ppm this compound, but symbiotic rhizobia are suppressed at >20 ppm. Controlled greenhouse trials using sterile soil inoculated with specific microbial consortia isolate herbicide effects from native microbiota variability . Metagenomic sequencing post-application can track shifts in microbial diversity, though PCR inhibitors in this compound require optimized DNA extraction protocols .

Properties

IUPAC Name |

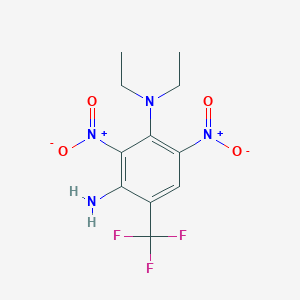

3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDYMSKSGFSLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040265 | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cc at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Prevents germination of seeds and inhibits root growth. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

29091-05-2 | |

| Record name | Dinitramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitramine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ6D15979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.0-99.0 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.